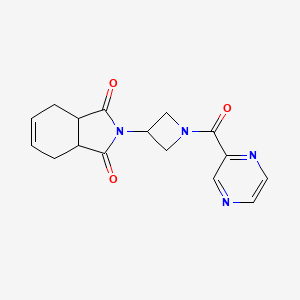
2-(1-(pyrazine-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-(pyrazine-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1-(pyrazine-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , identified by its CAS number 1787879-68-8 , is a novel heterocyclic compound with potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₆N₄O₃
- Molecular Weight : 312.32 g/mol
- Structure : The compound features a complex structure that includes an azetidine ring and an isoindole moiety.
Biological Activity Overview
Research on this compound is still emerging; however, preliminary studies suggest various biological activities that may have therapeutic implications. The following sections summarize the findings related to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of similar heterocyclic compounds in cancer therapy. For instance, derivatives with structural analogies to the compound have demonstrated significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.0 |
| Compound B | A549 (lung cancer) | 10.0 |
While specific data for This compound is limited, its structural characteristics suggest it may exhibit similar activities due to the presence of the pyrazine and isoindole components known for their bioactivity in cancer research .
The exact mechanism of action for this compound is not fully elucidated. However, compounds with similar structures often interact with cellular pathways involved in proliferation and apoptosis. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Compounds targeting specific enzymes like carbonic anhydrases have shown promise in modulating tumor growth.
- Cell Cycle Arrest : Many heterocycles induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazine derivatives and isoindole compounds:
- Imidazo[1,2-a]pyrazine Derivatives : A study identified potent ENPP1 inhibitors among imidazo[1,2-a]pyrazine derivatives that enhance immune responses against tumors. These findings suggest that modifications to the pyrazine structure can yield compounds with significant anticancer properties .
- Carbonic Anhydrase Inhibition : Research into related compounds demonstrated selective inhibition of carbonic anhydrase isoforms which play a role in tumor progression. Such inhibition could be beneficial in targeting specific cancer types .
Eigenschaften
IUPAC Name |
2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-14-11-3-1-2-4-12(11)15(22)20(14)10-8-19(9-10)16(23)13-7-17-5-6-18-13/h1-2,5-7,10-12H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPTXFFWNULJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














